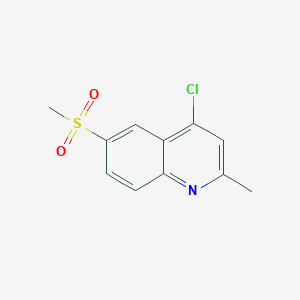
4-Chloro-2-methyl-6-(methylsulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-6-(methylsulfonyl)quinoline is an organic compound with the molecular formula C11H10ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique chemical structure, which includes a chloro group, a methyl group, and a methylsulfonyl group attached to the quinoline ring. It has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(methylsulfonyl)quinoline typically involves the chlorination of 2-methylquinoline followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like methylsulfonyl chloride. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methyl-6-(methylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted quinoline compounds.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-6-(methylsulfonyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-6-(methylsulfonyl)quinoline involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with DNA and proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroquinoline: Lacks the methyl and methylsulfonyl groups, making it less reactive.
2-Methylquinoline: Does not have the chloro and methylsulfonyl groups, resulting in different chemical properties.
6-Methylsulfonylquinoline: Similar but lacks the chloro group, affecting its reactivity and applications.
Uniqueness
4-Chloro-2-methyl-6-(methylsulfonyl)quinoline is unique due to the presence of all three functional groups (chloro, methyl, and methylsulfonyl) on the quinoline ring
Propiedades
Fórmula molecular |
C11H10ClNO2S |
|---|---|
Peso molecular |
255.72 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-6-methylsulfonylquinoline |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-5-10(12)9-6-8(16(2,14)15)3-4-11(9)13-7/h3-6H,1-2H3 |
Clave InChI |
MYZRIVHXLYHQGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=CC2=N1)S(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)





![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)

![7-Nitrospiro[isochromane-3,4'-piperidin]-1-one](/img/structure/B13672529.png)

![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
![[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol](/img/structure/B13672551.png)
